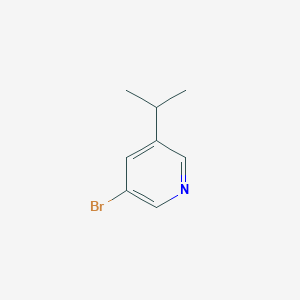

3-Bromo-5-isopropylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-8(9)5-10-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHRRNLHWWFNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-5-isopropylpyridine chemical properties

An In-depth Technical Guide to 3-Bromo-5-isopropylpyridine: Properties, Reactivity, and Applications

Introduction

3-Bromo-5-isopropylpyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom and an isopropyl group on a pyridine core, makes it a key intermediate in the development of complex molecules. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, and the strategic placement of the bromo and isopropyl substituents allows for precise molecular modifications. The bromine atom provides a reactive handle for a wide array of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of the chemical properties, spectroscopic signature, synthesis, and reactivity of 3-Bromo-5-isopropylpyridine, with a focus on its practical application for researchers in medicinal chemistry and drug discovery.

Section 1: Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of a compound are critical for its identification, purification, and use in subsequent reactions.

Physicochemical Data

The core properties of 3-Bromo-5-isopropylpyridine are summarized in the table below. While specific experimental data for properties like melting and boiling points are not widely published, the provided data is based on supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 1209459-74-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [1][3] |

| Molecular Weight | 200.08 g/mol | [1][3][4] |

| MDL Number | MFCD14702749 | [1][3] |

| SMILES | CC(C)C1=CN=CC(Br)=C1 | [1][3] |

| Storage | Inert atmosphere, room temperature | [3] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of 3-Bromo-5-isopropylpyridine.[5][6] The expected spectral characteristics are detailed below.

Caption: Structure of 3-Bromo-5-isopropylpyridine with key positions labeled.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

The three protons on the pyridine ring (H₂, H₄, H₆) will appear in the aromatic region (typically δ 7.0-8.5 ppm), each as a distinct signal due to their unique electronic environments and coupling patterns.

-

The methine proton of the isopropyl group (-CH) will appear as a septet (a multiplet of 7 lines) in the aliphatic region (typically δ 2.8-3.2 ppm).

-

The six methyl protons (-CH₃) of the isopropyl group will appear as a doublet in the aliphatic region (typically δ 1.2-1.4 ppm), integrating to 6H.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule.

-

The five carbons of the pyridine ring will appear in the downfield region (typically δ 120-155 ppm). The carbon bearing the bromine (C₃) will be influenced by the halogen's electronegativity and heavy atom effect.

-

The aliphatic carbons of the isopropyl group will appear in the upfield region (typically δ 20-40 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands. Key peaks would include C-H stretching from the aromatic ring and the isopropyl group (~2800-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (~1400-1600 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (< 1000 cm⁻¹).[5]

-

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z 200 and a characteristic M+2 peak of nearly equal intensity at m/z 202, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns would involve the loss of the isopropyl group or the bromine atom.

Section 2: Synthesis Strategies

The synthesis of 3-Bromo-5-isopropylpyridine is not widely detailed in the literature, but plausible routes can be designed based on established methods for pyridine functionalization. A common strategy involves the modification of a pre-existing substituted pyridine.

Caption: Plausible synthetic routes to 3-Bromo-5-isopropylpyridine.

One potential method involves a selective cross-coupling reaction on 3,5-dibromopyridine. By carefully selecting a catalyst system (e.g., palladium or nickel-based) that favors mono-alkylation, an isopropyl group can be introduced from an isopropyl Grignard reagent (in a Kumada coupling) or an isopropylboronic acid derivative (in a Suzuki coupling).[8]

Alternatively, a synthesis could begin with a different pyridine derivative, such as 3-aminopyridine, followed by the introduction of the isopropyl group and a subsequent Sandmeyer reaction to convert the amino group into the bromo group.[9]

Section 3: Chemical Reactivity and Key Transformations

The utility of 3-Bromo-5-isopropylpyridine in drug discovery stems from its predictable and versatile reactivity. The C₃-Br bond is the primary site for transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C-C bonds.[10][11] It couples an organohalide with an organoboron species, catalyzed by a palladium complex.[10][12] 3-Bromo-5-isopropylpyridine is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., argon), add 3-Bromo-5-isopropylpyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).[13]

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are prevalent in pharmaceuticals.[14][15] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[14][16][17] Using 3-Bromo-5-isopropylpyridine, a diverse range of amino groups can be installed, providing access to a vast chemical space of novel aniline and heteroarylamine derivatives.

Exemplary Protocol: Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-1.5 eq.).[18]

-

Add 3-Bromo-5-isopropylpyridine (1.0 eq.) and the desired amine (1.1-1.2 eq.).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heat the mixture with stirring (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture, quench carefully with water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to obtain the aminated product.

Section 4: Applications in Research and Drug Development

Substituted pyridines are critical scaffolds in medicinal chemistry. The structural motif of 3-Bromo-5-isopropylpyridine makes it an attractive starting point for synthesizing compounds targeting a wide range of biological targets.

-

Scaffold for Kinase Inhibitors : The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The C₃ position, functionalized via Suzuki or Buchwald-Hartwig reactions, allows for the exploration of the solvent-exposed region of the ATP-binding pocket.

-

CNS Agents : The lipophilic isopropyl group can enhance blood-brain barrier permeability, making this scaffold suitable for developing agents targeting the central nervous system.[10]

-

Agrochemicals : Pyridine-based structures are also common in modern herbicides and pesticides, where the substituents can be tuned to achieve desired activity and selectivity.[19]

The ability to rapidly generate diverse libraries of compounds from 3-Bromo-5-isopropylpyridine via robust cross-coupling chemistry makes it a high-value intermediate for lead optimization campaigns in the pharmaceutical and agrochemical industries.[20]

Section 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-isopropylpyridine should be consulted, general precautions for handling halogenated pyridines should be followed.

-

General Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[21] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22] Avoid breathing vapors or dust.[23]

-

Hazards : Halogenated pyridines are often classified as harmful if swallowed, and can cause skin and serious eye irritation.[22][24] They may also cause respiratory irritation.[22]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3][25] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[21]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[25]

References

-

Appchem. (n.d.). 3-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 3-Bromo-5-isopropylpyridine. Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES, 83(4), 875-881. Retrieved from [Link]

-

University of Nottingham. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

Chem Help ASAP. (2023). Buchwald-Hartwig amination. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-isopropylpyridine. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). What is the chemistry of 5-Bromo-2-isopropylpyridine?. Retrieved from [Link]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Journal of Medicinal Chemistry, 64(3), 1149-1167. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Problems. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-cyclopropylpyridine (C8H8BrN). Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxypyridine. PubChem Compound Database. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy. Retrieved from [Link]

-

Wikipedia. (2024). 3-Bromopyridine. Retrieved from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. chemical-suppliers.eu [chemical-suppliers.eu]

- 3. 1209459-74-4|3-Bromo-5-isopropylpyridine|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. youtube.com [youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. youtube.com [youtube.com]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. fishersci.com [fishersci.com]

- 24. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-5-isopropylpyridine (CAS: 1209459-74-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropylpyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyridine scaffold is a well-established "privileged structure" in pharmacology, appearing in numerous approved drugs. The strategic placement of a bromine atom and an isopropyl group on the pyridine ring offers multiple avenues for synthetic elaboration and the exploration of structure-activity relationships (SAR). The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-Bromo-5-isopropylpyridine, with a focus on its relevance to drug development.

Chemical Properties and Data

A clear understanding of the fundamental physicochemical properties of 3-Bromo-5-isopropylpyridine is essential for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 1209459-74-4 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| SMILES | CC(C)c1cc(Br)ccn1 | [1] |

| MDL Number | MFCD14702749 | [1] |

Structural Representation:

Caption: 2D structure of 3-Bromo-5-isopropylpyridine.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential route to 3-Bromo-5-isopropylpyridine could be adapted from the synthesis of 3-bromo-5-methylpyridine[2]. This approach involves the construction of the substituted pyridine ring followed by a Sandmeyer-type reaction to introduce the bromine atom.

Caption: Proposed synthetic route to 3-Bromo-5-isopropylpyridine.

Key Experimental Protocol: Sandmeyer Reaction (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for the specific substrate.

Step 1: Diazotization of 3-Amino-5-isopropylpyridine

-

To a stirred solution of 3-Amino-5-isopropylpyridine in aqueous hydrobromic acid (HBr), cooled to 0-5 °C in an ice bath, add a solution of sodium nitrite (NaNO₂) in water dropwise.

-

Maintain the temperature below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and HBr) forms a diazonium salt. This intermediate is crucial as the diazonium group is an excellent leaving group, facilitating its replacement by a bromide ion. Low temperatures are critical to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Bromination

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

Causality: Copper(I) bromide catalyzes the decomposition of the diazonium salt and the subsequent substitution with bromide. The evolution of nitrogen gas drives the reaction to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium carbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield 3-Bromo-5-isopropylpyridine.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, GC-MS, and elemental analysis. The disappearance of the starting amine and the appearance of the brominated product can be monitored by thin-layer chromatography (TLC).

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-5-isopropylpyridine are not publicly available, its characteristic spectral features can be predicted based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons at positions 2, 4, and 6 will exhibit characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.

-

Isopropyl Group:

-

A septet for the methine proton (-CH) around δ 2.9-3.1 ppm, split by the six equivalent methyl protons.

-

A doublet for the two methyl groups (-CH₃) around δ 1.2-1.4 ppm, split by the single methine proton.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom (C3) will be significantly shielded compared to the other carbons.

-

Isopropyl Group:

-

A signal for the methine carbon (-CH) around δ 30-40 ppm.

-

A signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the pyridine ring and the alkyl group.

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak.

-

Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A major fragmentation pathway would be the loss of a methyl group from the isopropyl moiety, resulting in a stable benzylic-type cation.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, and 3-bromo-5-alkylpyridines, in particular, serve as valuable intermediates for the synthesis of biologically active molecules. The bromine atom provides a reactive site for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions.

Role as a Synthetic Intermediate

The primary application of 3-Bromo-5-isopropylpyridine is as a versatile building block in the synthesis of more complex molecules. The C-Br bond can readily participate in reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a crucial linkage in many drug molecules.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to form C-C double bonds.

Caption: Key cross-coupling reactions of 3-Bromo-5-isopropylpyridine.

Potential Therapeutic Targets

While specific biological activities for 3-Bromo-5-isopropylpyridine have not been reported, the 3,5-disubstituted pyridine scaffold is a common feature in a variety of kinase inhibitors[3][4][5][6][7]. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability to readily diversify the 3-position of the pyridine ring through cross-coupling reactions makes 3-Bromo-5-isopropylpyridine an attractive starting material for the synthesis of libraries of potential kinase inhibitors.

Safety and Handling

Although a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-isopropylpyridine is not widely available, general precautions for handling brominated aromatic compounds should be followed. These compounds are typically irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-isopropylpyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification through a variety of robust cross-coupling reactions, making it an ideal starting material for the synthesis of compound libraries targeting a range of biological targets, particularly protein kinases. While detailed experimental data for this specific compound is limited in the public domain, its synthesis and properties can be reliably predicted based on established chemical principles and data from closely related analogues. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the utility of well-designed building blocks like 3-Bromo-5-isopropylpyridine is expected to increase significantly.

References

- Liu, R. Synthesis method of 3-bromo-5-methylpyridine. CN105218491A.

-

Appchem. 3-Bromo-5-isopropylpyridine. [Link]

-

Chemical-Suppliers.com. 3-Bromo-5-isopropylpyridine. [Link]

- Li, J. et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Org. Lett.2016, 18 (23), 6066-6069.

- Baker, T. M. et al. Kinase inhibitors. US-9751837-B2.

- Okram, B. et al. Compounds and compositions as protein kinase inhibitors. US-7589101-B2.

- Kanniyapan, K. et al. Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Org. Lett.2013, 15 (16), 4122-4125.

- Compounds and compositions as protein kinase inhibitors. UA100846C2.

- Synthetic method of 3-bromopyridine. CN104974081A.

-

PubChem. 2-Bromo-5-isopropylpyridine. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

- Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants. WO2024064091A1.

- Kantam, M. L. et al. One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. J. Chem. Sci.2006, 118, 63-67.

- Sharma, A. et al. PIM kinase inhibitors: an updated patent review (2016-present). Expert Opin. Ther.

- Singh, V. et al. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. J. Indian Res.2013, 1 (4), 84-88.

-

Pipzine Chemicals. 5-Bromo-2-isopropylpyridine. [Link]

-

SpectraBase. 3-Bromo-5-(vinylthio)pyridine. [Link]

-

SpectraBase. 3-bromo-5-ethyl-pyridine. [Link]

- Roy, M. et al. 2-Bromo-5-methylpyridine. Acta Cryst.2007, E63, o412.

- El-Gamel, N. E. A. et al. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. J. Mol. Struct.2014, 1069, 244-252.

Sources

- 1. appchemical.com [appchemical.com]

- 2. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. UA100846C2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 6. WO2024064091A1 - Novel pyrimidine compound as kinase inhibitors with biological activities on egfr mutants - Google Patents [patents.google.com]

- 7. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-isopropylpyridine

Abstract

3-Bromo-5-isopropylpyridine is a crucial heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to 3-Bromo-5-isopropylpyridine, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights and detailed experimental protocols to ensure reproducible and scalable synthesis.

Introduction

The pyridine moiety is a ubiquitous structural motif in a vast array of biologically active compounds and advanced materials. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. 3-Bromo-5-isopropylpyridine, in particular, serves as a key intermediate due to the orthogonal reactivity of its substituents. The bromine atom provides a handle for various cross-coupling reactions, while the isopropyl group imparts lipophilicity and can engage in crucial van der Waals interactions within biological targets. This guide will explore the most reliable and efficient methods for the preparation of this important synthetic intermediate.

Retrosynthetic Analysis and Key Strategic Approaches

The synthesis of 3-Bromo-5-isopropylpyridine can be approached from several strategic directions. A retrosynthetic analysis reveals a few key disconnections and precursor molecules. The primary strategies involve:

-

Direct Bromination and Isopropylation of the Pyridine Ring: This approach, while seemingly straightforward, often suffers from poor regioselectivity and the formation of multiple byproducts.

-

Functionalization of a Pre-substituted Pyridine Ring: This is the more common and generally more successful approach. Key starting materials include 3,5-dibromopyridine, 3-aminopyridine, and pyridine N-oxide derivatives.

-

Construction of the Pyridine Ring: Building the heterocyclic core with the desired substituents already in place is a powerful strategy, often employed in large-scale manufacturing.

This guide will focus on the most practical and widely adopted methods, emphasizing functionalization of pre-substituted pyridines.

Synthesis Pathway I: From 3,5-Dibromopyridine via Cross-Coupling

One of the most versatile and widely employed methods for the synthesis of 3-Bromo-5-isopropylpyridine involves the selective mono-alkylation of 3,5-dibromopyridine. This is typically achieved through a transition metal-catalyzed cross-coupling reaction, such as a Negishi or Kumada coupling.

Mechanistic Considerations

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide.[1] The catalytic cycle generally proceeds through oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. Similarly, the Kumada coupling utilizes a Grignard reagent in the presence of a palladium or nickel catalyst.

The key to the successful mono-alkylation of 3,5-dibromopyridine lies in the differential reactivity of the two bromine atoms or the controlled stoichiometry of the organometallic reagent.

Experimental Protocol: Negishi Coupling Approach

This protocol outlines the synthesis of 3-Bromo-5-isopropylpyridine from 3,5-dibromopyridine and an isopropylzinc reagent.

Step 1: Preparation of Isopropylzinc Reagent

An isopropyl Grignard reagent, such as isopropylmagnesium chloride, is first prepared and then transmetalated with a zinc salt (e.g., ZnCl₂). Alternatively, isopropylzinc bromide can be generated directly from isopropyl bromide and activated zinc metal.

Step 2: Cross-Coupling Reaction

-

To a solution of 3,5-dibromopyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Slowly add the prepared isopropylzinc reagent (1.0-1.2 eq) to the reaction mixture at room temperature.

-

The reaction is then heated to a temperature ranging from 60 to 80 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-isopropylpyridine.

| Parameter | Value |

| Starting Material | 3,5-Dibromopyridine |

| Reagent | Isopropylzinc chloride |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | THF |

| Temperature | 70 °C |

| Typical Yield | 70-85% |

Synthesis Pathway II: From 3-Aminopyridine via Sandmeyer Reaction

Another classical and reliable route to 3-Bromo-5-isopropylpyridine begins with 3-aminopyridine. This pathway involves the introduction of the isopropyl group, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Mechanistic Considerations

The Sandmeyer reaction is a well-established method for the conversion of an aromatic amine to an aryl halide.[2] It proceeds via the formation of a diazonium salt, which then reacts with a copper(I) halide to yield the corresponding aryl halide. The initial step of introducing the isopropyl group can be achieved through various methods, including Friedel-Crafts alkylation, although this can be challenging with pyridines due to the deactivating effect of the nitrogen atom. A more effective approach is often a multi-step sequence.

Experimental Protocol: Multi-step Synthesis from 3-Aminopyridine

Step 1: Protection of the Amino Group

The amino group of 3-aminopyridine is first protected, for example, as an acetamide, to moderate its reactivity and direct subsequent reactions.

Step 2: Isopropylation

The protected 3-aminopyridine can be subjected to isopropylation. This may involve a Friedel-Crafts-type reaction under forcing conditions or a more modern cross-coupling approach if a suitable handle is introduced.

Step 3: Deprotection

The protecting group is removed to regenerate the amino group, yielding 3-amino-5-isopropylpyridine.

Step 4: Sandmeyer Reaction

-

Dissolve 3-amino-5-isopropylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

-

Cool the mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. Purification by distillation or column chromatography yields 3-Bromo-5-isopropylpyridine.

| Parameter | Value |

| Starting Material | 3-Aminopyridine |

| Key Transformation | Sandmeyer Reaction |

| Reagents | NaNO₂, CuBr, HBr |

| Temperature | 0-60 °C |

| Typical Yield | 50-70% (over several steps) |

Synthesis Pathway III: From Pyridine N-Oxide

The use of pyridine N-oxides offers an alternative activation strategy for the functionalization of the pyridine ring.[3] The N-oxide group alters the electronic properties of the ring, facilitating nucleophilic substitution at the 2- and 4-positions and enabling other transformations.

Mechanistic Considerations

The synthesis would likely involve the introduction of the bromine and isopropyl substituents onto the pyridine N-oxide ring, followed by deoxygenation of the N-oxide. The order of these steps would be crucial for regiochemical control.

Conceptual Workflow

Caption: Overview of the two primary synthetic pathways to 3-Bromo-5-isopropylpyridine.

Conclusion

The synthesis of 3-Bromo-5-isopropylpyridine is a critical process for the advancement of various areas of chemical research and development. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity. The cross-coupling approach starting from 3,5-dibromopyridine generally offers a more direct and high-yielding route. The Sandmeyer reaction pathway, while multi-stepped, provides a classic and robust alternative. Both methods, when executed with precision and a thorough understanding of the underlying chemical principles, can reliably deliver this valuable building block for future innovation.

References

-

Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]

- Negishi, E. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling Reactions. In Metal-catalyzed Cross-coupling Reactions (pp. 1-47). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Chemical Reviews, 113(5), 3084-3213. [Link]

-

Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

- Kaur, N. (2014). Recent developments in the synthesis of pyridine and its derivatives. Journal of Heterocyclic Chemistry, 51(5), 1147-1173.

-

Wu, X. F. (2016). Transition Metal-Catalyzed Pyridine Synthesis. Elsevier. [Link]

-

Wikipedia contributors. (2023). Negishi coupling. In Wikipedia, The Free Encyclopedia. [Link]

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Tamaru, Y., Yamada, Y., & Yoshida, Z. I. (1978). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridins. The Journal of Organic Chemistry, 43(17), 3396-3397. [Link]

- A patent on the synthesis method of 3-bromo-5-methylpyridine.

-

Recent trends in the chemistry of pyridine N-oxides. [Link]

- A patent on the synthetic method for 3-bromopyridine.

- A patent on 3-bromo-5-chloro-pyridines used as intermedi

Sources

An In-depth Technical Guide to the Safe Handling and Use of 3-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 3-Bromo-5-isopropylpyridine (CAS No. 1209459-74-4). As a substituted bromopyridine, this compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

3-Bromo-5-isopropylpyridine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data, the compound is associated with the following hazards:

-

Skin Irritation (H315): Causes irritation upon direct contact with the skin.

-

Serious Eye Irritation (H319): Can cause significant irritation and potential damage to the eyes.

-

Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

GHS Hazard Summary Table

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 |

Prudent Practices for Safe Handling

A thorough understanding and implementation of safe handling practices are paramount when working with 3-Bromo-5-isopropylpyridine. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls

All manipulations of 3-Bromo-5-isopropylpyridine, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[1] The fume hood provides essential ventilation to prevent the inhalation of vapors and potential aerosols. Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn for splash hazards. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended.[2] | Provides a chemical-resistant barrier to prevent skin contact and irritation. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against splashes and contamination of personal clothing. |

General Hygiene Practices

-

Avoid eating, drinking, or smoking in the laboratory.[3]

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Remove contaminated clothing immediately and wash it before reuse.[3]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

After Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Stability

Proper storage is essential to maintain the integrity of 3-Bromo-5-isopropylpyridine and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

Reactivity Profile and Experimental Considerations

While specific reactivity data for 3-Bromo-5-isopropylpyridine is limited, its structure as a substituted bromopyridine suggests its utility in a variety of cross-coupling reactions. The bromine atom at the 3-position can be readily displaced or undergo coupling reactions, making it a versatile synthon.

Potential Synthetic Applications

Based on the reactivity of similar bromopyridine derivatives, 3-Bromo-5-isopropylpyridine is a likely substrate for reactions such as:

-

Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with various amines.

-

Stille Coupling: For carbon-carbon bond formation with organostannanes.[4]

General Experimental Workflow for a Cross-Coupling Reaction

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving 3-Bromo-5-isopropylpyridine.

Spill and Waste Management

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth. Collect the absorbed material into a sealed container for proper disposal.

Waste Disposal

All waste containing 3-Bromo-5-isopropylpyridine should be considered hazardous waste. Dispose of the waste in accordance with local, state, and federal regulations. Brominated organic compounds should not be disposed of down the drain.[5] Solvent extraction or pyrolysis are potential methods for the debromination of plastic waste containing brominated compounds, which may be applicable to the disposal of this chemical on a larger scale.[6][7]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 3-Bromo-5-isopropylpyridine are not currently available. However, pyridine and its derivatives are generally considered to be harmful to aquatic life. Therefore, release into the environment should be avoided.

References

- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

- Loba Chemie.

- Thermo Fisher Scientific. (2018, October).

- University of Washington.

- Oxford Lab Fine Chem LLP. PYRIDINE 98% - (For Synthesis) MSDS.

- BenchChem. (2025).

- Patsnap. Synthesis method of 3-bromo-5-methylpyridine - Eureka.

- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.

- BenchChem. (2025). Application Notes and Protocols: Stille Coupling of 3-Bromo-4-isopropylpyridine.

- Appchem. 3-Bromo-5-isopropylpyridine | 1209459-74-4.

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- Apollo Scientific. 1209459-74-4 Cas No. | 3-Bromo-5-isopropylpyridine.

- BLD Pharm. 1209459-74-4|3-Bromo-5-isopropylpyridine.

- PubChemLite. 3-bromo-5-(propan-2-yloxy)pyridine.

- BenchChem. (2025).

- Sigma-Aldrich. 3-Bromo-5-methylpyridine 97 3430-16-8.

- McNeish, G. J. (2015, November 14). Which is the best way to recycle or neutralise Bromine?

- Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 221.

- PubChem. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898.

- PubChem. 3-Bromo-5-hydroxypyridine | C5H4BrNO | CID 599529.

- PubChem. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696.

- Al-Saeedi, S. I., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735.

- Achilias, D. S., et al. (2020). Novel Trends in the Thermo-Chemical Recycling of Plastics From WEEE Containing Brominated Flame Retardants. Environmental Science and Pollution Research, 27(28), 34857-34875.

- Zhang, Y., et al. (2024).

Sources

- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 3. lobachemie.com [lobachemie.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel trends in the thermo-chemical recycling of plastics from WEEE containing brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility Profile of 3-Bromo-5-isopropylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3-Bromo-5-isopropylpyridine, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, outlines robust experimental protocols for its determination, and discusses the anticipated effects of key variables such as solvent polarity, temperature, and pH. This approach equips researchers with the necessary tools and theoretical framework to effectively evaluate and utilize 3-Bromo-5-isopropylpyridine in their work.

Physicochemical Properties of 3-Bromo-5-isopropylpyridine

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. Key parameters for 3-Bromo-5-isopropylpyridine are summarized below.

| Property | Value | Source |

| CAS Number | 120945-74-4 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3][4] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Predicted pKa | 0.85 ± 0.20 (for the pyridinium ion) | [5] |

Note: The predicted pKa suggests that the pyridine nitrogen is weakly basic.

Theoretical Framework for Solubility

The solubility of 3-Bromo-5-isopropylpyridine is governed by the interplay of its molecular structure with the properties of the solvent. The principle of "like dissolves like" is a useful starting point.

The structure of 3-Bromo-5-isopropylpyridine incorporates both polar and non-polar features:

-

Polarity : The nitrogen atom in the pyridine ring introduces polarity and a site for hydrogen bonding.[6]

-

Non-polar character : The bromo and isopropyl substituents, along with the aromatic ring, contribute to its non-polar nature.

This dual character suggests that 3-Bromo-5-isopropylpyridine will exhibit solubility in a range of organic solvents. Its solubility in water is expected to be limited due to the hydrophobic isopropyl and bromo groups, a common trait for many pyridine derivatives.[5][6]

Experimental Determination of Solubility

Given the absence of extensive published data, empirical determination of solubility is crucial. The following are established methods for accurately quantifying the solubility of compounds like 3-Bromo-5-isopropylpyridine.

Gravimetric Method

This is a fundamental and widely used technique for determining solubility.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for the gravimetric determination of solubility.

Detailed Protocol:

-

Preparation : Add an excess amount of 3-Bromo-5-isopropylpyridine to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute is essential to confirm that the solution is saturated.[7]

-

Equilibration : Place the vials in an isothermal shaker or a constant temperature water bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to reach equilibrium.[7] Preliminary experiments can determine the minimum time required to achieve a constant concentration.

-

Sample Collection and Filtration : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter (e.g., 0.45 µm) into a pre-weighed container.[7][8]

-

Solvent Evaporation : Evaporate the solvent from the filtered solution. This can be achieved using a rotary evaporator or by placing the container in an oven at a temperature below the boiling point of 3-Bromo-5-isopropylpyridine.

-

Mass Determination and Calculation : Once the solvent is completely removed, cool the container in a desiccator and weigh it again. The difference in weight gives the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method once a calibration curve is established.

Workflow for UV-Vis Solubility Determination

Sources

- 1. 3-Bromo-5-isopropylpyridine | CAS 1209459-74-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. appchemical.com [appchemical.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. 2-Bromo-5-isopropylpyridine | C8H10BrN | CID 20605510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-iodo-pyridine CAS#: 233770-01-9 [m.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Application of 3-Bromo-5-isopropylpyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4] Within this class of heterocycles, 3-Bromo-5-isopropylpyridine emerges as a particularly valuable and versatile building block. The strategic placement of the bromine atom at the 3-position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries.[5][6] Concurrently, the isopropyl group at the 5-position offers a nuanced tool for modulating the physicochemical and pharmacokinetic properties of lead compounds, influencing factors such as metabolic stability, solubility, and target engagement. This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential therapeutic applications of 3-Bromo-5-isopropylpyridine, offering a roadmap for its effective utilization in contemporary drug discovery programs.

The Pyridine Scaffold: A Privileged Motif in Drug Discovery

Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity.[1][2] The nitrogen atom within the aromatic ring not only imparts basicity and polarity but also serves as a key hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] This has led to the discovery of numerous broad-spectrum therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and neurology.[7][8] In the US FDA database, a significant number of approved pharmaceuticals incorporate a pyridine or dihydropyridine core, highlighting the enduring importance of this scaffold in medicinal chemistry.[1][9]

The versatility of the pyridine ring allows for fine-tuning of a molecule's properties through substitution at various positions. The introduction of substituents can modulate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potency and selectivity for its intended target.[10][11]

3-Bromo-5-isopropylpyridine: A Building Block with Strategic Advantages

3-Bromo-5-isopropylpyridine (CAS 1209459-74-4) is a substituted pyridine that offers a unique combination of features for medicinal chemists.[12][13]

-

Chemical Formula: C₈H₁₀BrN

-

Molecular Weight: 200.08 g/mol [12]

The bromine atom at the 3-position is the key to its synthetic utility. As a halogen, it serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical moieties, including aryl, heteroaryl, alkyl, and amino groups, at this position.

The isopropyl group at the 5-position, while seemingly simple, plays a crucial role in influencing the overall properties of the molecule. Its moderate steric bulk and lipophilicity can be leveraged to:

-

Enhance Metabolic Stability: The isopropyl group can shield adjacent positions on the pyridine ring from metabolic attack by cytochrome P450 enzymes.

-

Improve Solubility and Permeability: The lipophilic nature of the isopropyl group can enhance a compound's ability to cross cell membranes.

-

Optimize Target Binding: The size and shape of the isopropyl group can be critical for achieving optimal van der Waals interactions within the binding pocket of a target protein.

Key Synthetic Transformations: Unleashing the Potential of 3-Bromo-5-isopropylpyridine

The true power of 3-Bromo-5-isopropylpyridine as a medicinal chemistry building block lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions provide a robust and versatile toolkit for rapidly assembling complex molecules from simpler precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide.[13][14][15] This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in many drug molecules.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-isopropylpyridine with an Arylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-5-isopropylpyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (4:1).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9][16][17] This reaction is particularly valuable for synthesizing compounds with rigid alkynyl linkers, which can be useful for probing the geometry of a protein's binding site.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-isopropylpyridine with a Terminal Alkyne

-

Reaction Setup: In a Schlenk tube, combine 3-Bromo-5-isopropylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst such as CuI (1-3 mol%), and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

-

Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride to remove the copper catalyst.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[4][5][18] This reaction enables the introduction of a wide variety of primary and secondary amines onto the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-isopropylpyridine

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3-Bromo-5-isopropylpyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Heating and Monitoring: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the residue by flash chromatography.

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][8][19] This reaction is useful for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations or as key pharmacophoric elements.

Potential Therapeutic Applications: A Focus on Kinase Inhibition

While specific drugs containing the 3-Bromo-5-isopropylpyridine scaffold are not yet on the market, the broader class of substituted pyridines is heavily represented in the pipeline of many pharmaceutical companies, particularly in the area of oncology.[7][8] Kinase inhibitors are a major class of targeted cancer therapies, and many successful kinase inhibitors feature a pyridine core.[20][21]

The rationale for using a 3,5-disubstituted pyridine scaffold in kinase inhibitor design is multifaceted:

-

Hinge-Binding: The pyridine nitrogen is often crucial for forming a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

-

Selectivity: The substitution pattern on the pyridine ring can be tailored to achieve selectivity for a particular kinase over other closely related kinases, thereby reducing off-target effects and improving the therapeutic window.

-

Improved Physicochemical Properties: As discussed, the isopropyl group can enhance drug-like properties, leading to better oral bioavailability and a more favorable pharmacokinetic profile.

For example, pyrazolo[3,4-b]pyridine derivatives have been explored as potent Raf kinase inhibitors for the treatment of cancer.[22] The synthesis of such compounds often involves the coupling of a substituted pyrazole with a functionalized pyridine.

Structure-Activity Relationship (SAR) Considerations

When incorporating 3-Bromo-5-isopropylpyridine into a drug discovery campaign, it is essential to consider the structure-activity relationships that emerge. The isopropyl group, in particular, can have a significant impact on biological activity.

-

Steric Influence: The size of the isopropyl group can be beneficial for filling hydrophobic pockets in a target protein, but it can also introduce steric hindrance that may be detrimental to binding. A careful exploration of the SAR by synthesizing analogs with smaller (e.g., methyl, ethyl) or larger (e.g., tert-butyl, cyclopropyl) alkyl groups at the 5-position can help to define the optimal steric requirements for a given target.

-

Electronic Effects: The isopropyl group is a weak electron-donating group, which can subtly influence the basicity of the pyridine nitrogen and the overall electron distribution of the aromatic ring. These electronic effects can impact the strength of hydrogen bonds and other non-covalent interactions with the target protein.

Conclusion

3-Bromo-5-isopropylpyridine represents a high-value building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its synthetic tractability, stemming from the reactivity of the 3-bromo position in a variety of robust cross-coupling reactions, allows for the rapid exploration of chemical space. Furthermore, the 5-isopropyl group provides a valuable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. As the demand for novel, highly selective, and orally bioavailable drugs continues to grow, the strategic application of well-designed building blocks like 3-Bromo-5-isopropylpyridine will be increasingly critical to the success of drug discovery programs.

References

- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-86). John Wiley & Sons, Inc.

- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.

- Surry, D. S., & Buchwald, S. L. (2008).

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. (2025).

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. (n.d.).

- 3-Bromo-5-isopropylpyridine | CAS 1209459-74-4. Applichem. (n.d.).

- WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. (2021).

- A Convenient Procedure for Sonogashira Reactions Using Propyne. Thieme. (2022).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- Sonogashira Coupling of 3-Amino-5-bromopyridine. Benchchem. (n.d.).

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. (2021).

- Kinase inhibitors - P

- Some commercially available drugs containing the pyridine scaffold.

- Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).

- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. (n.d.).

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. (2018).

- Suzuki Coupling. Organic Chemistry Portal. (n.d.).

- AMORPHOUS KINASE INHIBITOR FORMULATIONS AND METHODS OF USE THEREOF.

- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem. (n.d.).

- Special Issue : Pharmacokinetic Properties in Drug Development. MDPI. (n.d.).

- Physicochemical and pharmacokinetics properties of the active compounds 3f, 3g, and 3c.

Sources

- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol [smolecule.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijsat.org [ijsat.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-Activity Relationship of USP5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors - Google Patents [patents.google.com]

3-Bromo-5-isopropylpyridine: A Versatile Pyridine Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and other key intermolecular interactions. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast array of substituted pyridines, 3-Bromo-5-isopropylpyridine has emerged as a particularly valuable building block. Its unique substitution pattern—a bromine atom at the 3-position providing a reactive handle for cross-coupling reactions, and an isopropyl group at the 5-position influencing solubility and steric interactions—makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 3-Bromo-5-isopropylpyridine in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 3-Bromo-5-isopropylpyridine

| Property | Value | Source |

| CAS Number | 1209459-74-4 | [Commercial Suppliers] |

| Molecular Formula | C₈H₁₀BrN | [Commercial Suppliers] |

| Molecular Weight | 200.08 g/mol | [Commercial Suppliers] |

| Appearance | Colorless to light yellow liquid | [General observation for similar compounds] |

Spectroscopic Characterization:

The structural integrity of 3-Bromo-5-isopropylpyridine is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the isopropyl group. The protons at positions 2, 4, and 6 will exhibit distinct chemical shifts and coupling patterns. The isopropyl group will show a septet for the methine proton and a doublet for the two methyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl group, as well as C=N and C=C stretching vibrations of the pyridine ring. The C-Br stretching frequency will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ and fragment ions will be observed.

Synthesis of 3-Bromo-5-isopropylpyridine

A reliable and scalable synthesis is crucial for the utility of any building block. A common and effective method for the preparation of 3-Bromo-5-isopropylpyridine is the Sandmeyer reaction, starting from the corresponding 3-amino-5-isopropylpyridine.[1][2]

Workflow for the Synthesis of 3-Bromo-5-isopropylpyridine:

Caption: Synthetic route to 3-Bromo-5-isopropylpyridine via Sandmeyer reaction.

Detailed Experimental Protocol: Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer bromination of aminopyridines.[3][4]

-

Diazotization:

-

To a stirred solution of 3-amino-5-isopropylpyridine (1.0 eq) in aqueous hydrobromic acid (48%, ~5-10 eq) at 0-5 °C, a solution of sodium nitrite (1.1-1.5 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The causality behind the low temperature is to prevent the premature decomposition of the unstable diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) bromide (1.2-1.5 eq) in aqueous hydrobromic acid is prepared.

-

The cold diazonium salt solution is then added slowly to the copper(I) bromide solution. Vigorous nitrogen evolution is typically observed. The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1]

-

The reaction mixture is allowed to warm to room temperature and then heated (e.g., 60-80 °C) for 1-2 hours to drive the reaction to completion.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is basified with a strong base (e.g., NaOH or NH₄OH) to neutralize the acid and precipitate copper salts.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford pure 3-Bromo-5-isopropylpyridine.

-

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-5-isopropylpyridine serves as a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and materials science.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and heteroaryl-aryl structures.[5] 3-Bromo-5-isopropylpyridine can be efficiently coupled with a wide range of boronic acids or their esters.

Caption: General scheme for the Suzuki-Miyaura coupling of 3-Bromo-5-isopropylpyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of bromopyridines.[6][7]

-

Reaction Setup:

-

To a dry Schlenk flask or microwave vial are added 3-Bromo-5-isopropylpyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The choice of a phosphine-ligated palladium catalyst is critical for the efficiency of the catalytic cycle.

-